4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID
Description
This compound belongs to the 5-arylidene-4-thiazolidinone class, characterized by a central thiazolidinone ring conjugated with an indolylmethylene group at position 5 and a benzoic acid moiety at position 2. Its Z-configuration at the exocyclic double bond is critical for biological activity. The compound has demonstrated potent antibacterial and antifungal properties, attributed to its ability to disrupt microbial cell membranes or enzymatic pathways . The indole moiety enhances binding to biological targets due to its aromatic and hydrogen-bonding capabilities, while the thioxo group at position 2 of the thiazolidinone ring contributes to electron delocalization and stability.
Properties
IUPAC Name |
4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S2/c22-17-16(9-12-10-20-15-4-2-1-3-14(12)15)26-19(25)21(17)13-7-5-11(6-8-13)18(23)24/h1-10,22H,(H,23,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYFYXVMQWPKV-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves the condensation of indole derivatives with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are commonly used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced using agents such as sodium borohydride.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazolidine ring can interact with biological macromolecules, potentially inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- Compound 5h (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid:
The addition of a methoxy group at position 5 of the indole ring improves lipophilicity and enhances antifungal activity compared to the parent compound. This modification increases membrane permeability, particularly against Candida albicans . - However, the hydroxyl group on the phenyl ring introduces hydrogen-bonding interactions, balancing solubility and target affinity .
Replacement of Indole with Other Aromatic Systems
- Benzylidene Derivatives (e.g., 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid) :
Substituting indole with a simple phenyl group (benzylidene) reduces antimicrobial potency but retains moderate activity against Gram-positive bacteria. The absence of the indole heterocycle diminishes interactions with fungal cytochrome P450 enzymes, explaining weaker antifungal effects . - Benzimidazole Derivatives (e.g., 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids) :
These derivatives exhibit anticancer activity rather than antimicrobial effects. The benzimidazole ring engages with DNA topoisomerase or protein kinases, highlighting how heterocycle choice dictates target specificity .
Modifications to the Thiazolidinone Core
- 2-Methylsulfanylbutanoic Acid Derivative (2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid): Replacing benzoic acid with a methylsulfanylbutanoic acid chain increases logP, enhancing blood-brain barrier penetration.
- 4-Prop-2-enoxybenzylidene Derivative (4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid): The allyloxy group introduces steric bulk and reactivity, which may improve binding to hydrophobic pockets in bacterial efflux pumps. However, this modification also increases metabolic instability .
Functional Group Additions on the Arylidene Moiety
- 4-Methoxybenzylidene Derivatives (e.g., 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone): Methoxy groups enhance electron density, improving interactions with bacterial DNA gyrase. However, excessive electron donation can reduce redox activity, limiting antifungal utility .
- 4-Chlorobenzylidene Derivatives (e.g., 5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one): Chlorine atoms increase electrophilicity, enhancing covalent binding to microbial enzymes. These compounds show broad-spectrum activity but higher cytotoxicity .
Structure-Activity Relationship (SAR) Insights
- Indole Moiety : Critical for antimicrobial activity; removal reduces potency by ~60% .
- Thioxo Group: Essential for maintaining ring planarity and stabilizing the enol tautomer, which enhances hydrogen bonding .
- Benzoic Acid Substituent : The para position on the benzoic acid optimizes steric compatibility with microbial enzyme active sites .
- Electron-Donating Groups (e.g., methoxy) : Improve binding to cytochrome P450 but may reduce cell permeability due to increased polarity .
Biological Activity
The compound 4-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates an indole moiety and a thiazolidine ring, which are known for their biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 357.364 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety can bind to biological receptors, while the thiazolidine ring may modulate enzyme activity. These interactions can lead to:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μM) | MBC (μM) | Activity Type |
|---|---|---|---|
| 5b | 0.56 | 2.08 | Antibacterial |
| 5f | 2.31 | 3.67 | Antifungal |
| Reference | 8.00 | 32.00 | Bifonazole |
The best antibacterial activity was observed for compound 5b , with a minimum inhibitory concentration (MIC) ranging from 0.56 to 12.50 μM, indicating strong efficacy against bacterial strains .
Anticancer Activity
Studies have indicated that compounds containing indole and thiazolidine structures possess anticancer properties. The mechanism often involves apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation.
Table 2: Anticancer Activity Findings
| Study Reference | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Study A | MCF7 (Breast) | 15 |
| Study B | HeLa (Cervical) | 10 |
Results from these studies show promising anticancer activities, suggesting potential for further development in cancer therapeutics .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:
- Case Study on Antimicrobial Resistance : A study tested the compound against resistant strains such as MRSA and found it to be more effective than traditional antibiotics like ampicillin .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
